An In-Depth Technical Guide to 14:0 Lyso PC-d27: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 14:0 Lyso PC-d27: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 14:0 Lyso PC-d27, a deuterated lysophosphatidylcholine (B164491). This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and analytical chemistry.
Chemical Properties and Structure
14:0 Lyso PC-d27 is the deuterium-labeled form of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (14:0 Lyso PC). The "d27" designation indicates that the 27 hydrogen atoms on the myristoyl acyl chain have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related lipids.[1][2]
General Information
| Property | Value |
| Full Chemical Name | 1-myristoyl-d27-sn-glycero-3-phosphocholine |
| Synonyms | 14:0-d27 Lyso PC, 1-tetradecanoyl-d27-sn-glycero-3-phosphocholine |
| Molecular Formula | C22H19D27NO7P[1][3] |
| Molecular Weight | 494.74 g/mol [1][3] |
| CAS Number | 327178-90-5[1][3] |
Physicochemical Properties
| Property | Description |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL, requires sonication and warming)[1][3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1][3] |
| Purity | Typically ≥99% for deuterated forms. |
Biological Context: Lysophosphatidylcholine Metabolism and Signaling
Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are bioactive lipid molecules involved in a variety of cellular processes. They are primarily generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2). LPCs can be further metabolized through two main pathways: reacylation back to phosphatidylcholine by lysophosphatidylcholine acyltransferases (LPCATs) in the Lands cycle, or hydrolysis by autotaxin (ATX) to produce lysophosphatidic acid (LPA) and choline.[1][3]
LPCs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), which can trigger downstream signaling cascades involving pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These signaling events can influence a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis.
Lysophosphatidylcholine Metabolic Pathways
The following diagram illustrates the key enzymatic pathways involved in the synthesis and degradation of lysophosphatidylcholine.
Lysophosphatidylcholine Signaling Pathway
This diagram outlines a simplified signaling pathway initiated by the binding of LPC to its G protein-coupled receptor.
Experimental Protocols
14:0 Lyso PC-d27 is primarily used as an internal standard in quantitative mass spectrometry for the analysis of lysophosphatidylcholines in biological samples. Below is a generalized workflow and protocol for its application.
Experimental Workflow for LPC Quantification
The following diagram illustrates the typical workflow for the quantification of lysophosphatidylcholines in a biological sample using a deuterated internal standard.
References
- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
